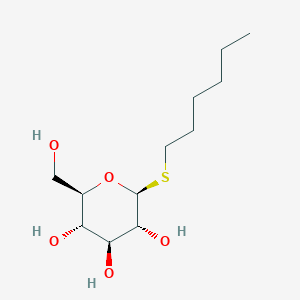

Hexyl beta-D-thioglucopyranoside

Descripción

Historical Context and Evolution of Glycosidic Detergents in Membrane Biochemistry

The study of membrane proteins has always been challenging due to their hydrophobic nature, which causes them to aggregate in aqueous solutions. sigmaaldrich.com Early research relied on harsh, ionic detergents which were effective at solubilizing proteins but often at the cost of denaturing them and disrupting their native structure and function.

The quest for milder alternatives led to the development and adoption of non-ionic detergents. This class of detergents, which includes those with polyoxyethylene headgroups and glycosidic headgroups, is less disruptive to protein-protein interactions and better suited for breaking the lipid-lipid and lipid-protein interactions necessary to gently extract proteins from the membrane. nih.govmdpi.com

Within the non-ionic class, alkyl glycosides, which use a sugar as the hydrophilic headgroup, became particularly prominent. nih.govyoutube.com Compounds like n-octyl-β-D-glucopyranoside (octyl glucoside) proved highly effective for isolating active membrane proteins. nih.gov Further innovation led to the synthesis of alkyl thioglycosides, such as Hexyl β-D-thioglucopyranoside and its homologs. Research demonstrated that replacing the oxygen atom of the glycosidic bond with a sulfur atom conferred significant advantages, including increased chemical stability and resistance to enzymatic degradation by β-glucosidases. caymanchem.com This evolution towards more stable and gentle detergents has been instrumental in advancing the fields of membrane proteomics and structural biology.

Significance of Hexyl β-D-Thioglucopyranoside as a Non-Ionic Amphiphile

The significance of Hexyl β-D-thioglucopyranoside lies in its properties as a non-ionic amphiphile, which are derived directly from its molecular architecture. The uncharged, polar glucose headgroup is hydrophilic, readily interacting with the aqueous solvent, while the non-polar hexyl tail is hydrophobic, inserting itself into the non-polar regions of membrane proteins.

Above a specific concentration known as the critical micelle concentration (CMC), detergent monomers self-assemble into micelles. These micelles can encapsulate the hydrophobic transmembrane domains of a protein, effectively shielding them from the aqueous environment and keeping the protein-detergent complex soluble. Because it is non-ionic, Hexyl β-D-thioglucopyranoside solubilizes proteins in a gentler manner, preserving their biologically active form. nih.gov

The thioether linkage in Hexyl β-D-thioglucopyranoside offers distinct advantages over its oxygen-based counterpart, Hexyl β-D-glucopyranoside. Studies on its close homolog, n-octyl-β-D-thioglucopyranoside, have shown that while the solubilizing power is comparable to the O-glycoside version, the thio-variant provides a considerably wider concentration range for the successful reconstitution of membrane proteins into liposomes. nih.gov This wider working range enhances the reproducibility of experiments. nih.gov Furthermore, the greater chemical stability of the thioglycosidic bond makes it a more robust tool for lengthy purification and crystallization procedures. nih.govcaymanchem.com

Physicochemical Properties of Related Glycosidic Detergents

The selection of a detergent for membrane protein research is guided by its specific physicochemical properties. The table below compares Hexyl β-D-thioglucopyranoside with its close structural relatives.

| Property | Hexyl β-D-thioglucopyranoside | Hexyl β-D-glucopyranoside | n-Octyl-β-D-thioglucopyranoside (OTG) | n-Octyl-β-D-glucopyranoside (OG) |

| CAS Number | 85618-19-5 | 59080-45-4 | 85618-21-9 | 29836-26-8 |

| Molecular Formula | C₁₂H₂₄O₅S | C₁₂H₂₄O₆ | C₁₄H₂₈O₅S | C₁₄H₂₈O₆ |

| Molecular Weight ( g/mol ) | 280.38 | 264.32 sigmaaldrich.com | 308.4 caymanchem.com | ~292.37 |

| Critical Micelle Conc. (CMC) | Not widely reported | 250 mM sigmaaldrich.com | 9 mM nih.govcaymanchem.com | ~20-25 mM |

| Linkage Type | Thioglycosidic (C-S-C) | Glycosidic (C-O-C) | Thioglycosidic (C-S-C) | Glycosidic (C-O-C) |

Structure

3D Structure

Propiedades

Número CAS |

85618-19-5 |

|---|---|

Fórmula molecular |

C12H24O5S |

Peso molecular |

280.38 g/mol |

Nombre IUPAC |

(2S,4S,5S)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8?,9-,10+,11?,12+/m1/s1 |

Clave InChI |

ATFNYTMEOCLMPS-ZVCXTHFISA-N |

SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérico |

CCCCCCS[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O |

SMILES canónico |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Sinónimos |

Hexyl 1-Thio-β-D-glucopyranoside; |

Origen del producto |

United States |

Synthetic Strategies and Structural Modifications of Hexyl β D Thioglucopyranoside

Chemical Synthetic Pathways

Chemical synthesis provides robust and versatile routes to thioglycosides. These methods typically involve the reaction of a suitably protected glycosyl donor with a thiol, often mediated by a promoter or catalyst to activate the anomeric center.

Glycosidation Reactions for Thioglucopyranoside Formation

The formation of the thioglycosidic bond is the cornerstone of the chemical synthesis of Hexyl β-D-thioglucopyranoside. A common and effective strategy involves the reaction of a protected glucopyranosyl halide, such as acetobromoglucose, with a sulfur nucleophile. For instance, the synthesis of a similar compound, n-octyl β-D-thioglucopyranoside, proceeds by reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with thiourea (B124793) to form a stable isothiuronium (B1672626) salt. This intermediate is then reductively cleaved and reacted with an alkyl halide (e.g., 1-bromohexane (B126081) for the target molecule) under basic conditions to yield the protected thioglycoside, which is subsequently deprotected. wikipedia.org

Another prevalent approach utilizes Lewis acids to catalyze the reaction between a per-O-acetylated sugar and a thiol. rsc.orgmorressier.com Triflic acid (TfOH) has been shown to be an effective promoter for this transformation, driving high reaction rates and yields. rsc.org The reaction of glucose pentaacetate with a thiol like 1-hexanethiol (B106883) in the presence of a Lewis acid such as TfOH or boron trifluoride etherate (BF₃·Et₂O) leads to the formation of the desired thioglycoside. rsc.orgmorressier.com The stereochemical outcome of these reactions is often influenced by the nature of the protecting group at the C-2 position.

| Glycosidation Method | Glycosyl Donor | Thiol Source | Promoter/Catalyst | Typical Yield | Key Feature |

| Isothiuronium Salt Intermediate | Acetobromoglucose | Thiourea, then 1-Hexanethiol | Na₂S₂O₄, K₂CO₃ | Good | Stable, crystalline intermediate allows for purification. wikipedia.org |

| Lewis Acid Catalysis | Glucose Pentaacetate | 1-Hexanethiol | Triflic Acid (TfOH) | High (e.g., 88% for a similar reaction) rsc.org | Fast reaction times; can sometimes be achieved with sub-stoichiometric catalyst. rsc.org |

| Phase Transfer Catalysis | Glycosyl Halides | Aryl/Alkyl Thiols | Quaternary Ammonium Salts | Variable | Useful for aryl glycosides in biphasic systems. tcichemicals.com |

Regioselective Functionalization and Protecting Group Chemistry

Protecting groups are essential in carbohydrate chemistry to ensure that reactions occur at the desired position and to control the stereochemical outcome of the glycosidation. organic-chemistry.orgwikipedia.orgresearchgate.net To synthesize the β-anomer of Hexyl thioglucopyranoside specifically, a "participating" protecting group is typically installed at the C-2 position of the glucose donor. nih.gov

An acetyl (Ac) or benzoyl (Bz) group at C-2 can form a cyclic acyloxonium ion intermediate during the reaction. nih.gov The subsequent nucleophilic attack by the thiol (1-hexanethiol) must occur from the opposite face, leading exclusively to the formation of the 1,2-trans product, which in the case of glucose is the β-anomer. nih.gov The other hydroxyl groups (at C-3, C-4, and C-6) are also protected, commonly with acetyl groups, to prevent side reactions. These protecting groups are stable under the glycosidation conditions but can be removed efficiently in a final deprotection step, typically using a base like sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). wikipedia.org

| Protecting Group | Function | Introduction Reagent | Removal Conditions |

| Acetyl (Ac) | C-2 neighboring group participation for β-selectivity; protection of other hydroxyls. researchgate.netnih.gov | Acetic Anhydride, Pyridine or H₂SO₄ wikipedia.org | Sodium Methoxide in Methanol (Zemplén deacetylation). wikipedia.org |

| Benzyl (Bn) | "Non-participating" group, often used when α-selectivity is desired; stable to a wide range of conditions. | Benzyl Bromide, Sodium Hydride | Catalytic Hydrogenation (e.g., H₂, Pd/C). researchgate.net |

| Pivaloyl (Piv) | Bulky ester group providing high stability and influencing reactivity. researchgate.net | Pivaloyl Chloride, Pyridine | Strong base (e.g., NaOH) or reducing agents. researchgate.net |

| Silyl Ethers (e.g., TBDMS) | Protection of specific hydroxyls due to steric bulk, allowing for regioselective functionalization. nih.gov | TBDMS-Cl, Imidazole | Fluoride (B91410) source (e.g., TBAF). |

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of Hexyl β-D-thioglucopyranoside involves fine-tuning reaction parameters to maximize yield and minimize side products. In Lewis acid-catalyzed reactions, the amount of promoter is critical. While some reactive sugars can achieve high conversion with sub-stoichiometric amounts of triflic acid, others may require stoichiometric quantities to fully consume the starting material and prevent sluggish reactions. rsc.org

Reaction temperature and time are also crucial variables. For example, starting reactions at 0°C and allowing them to warm to room temperature can help control the initial reactivity and improve selectivity. rsc.org The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. Dichloromethane is a commonly used solvent for these types of glycosylation reactions. rsc.org Purification of the final product and intermediates is typically achieved through column chromatography on silica (B1680970) gel, which separates the desired thioglycoside from unreacted starting materials and anomeric byproducts. umsl.edu

Enzymatic and Chemoenzymatic Synthesis of Thioglucopyranosides

Enzymatic methods offer a green alternative to chemical synthesis, characterized by high stereo- and regioselectivity under mild reaction conditions. mdpi.com These approaches typically use glycosidases or engineered variants to catalyze the formation of the thioglycosidic bond.

Biocatalyst Selection and Engineering for Transglycosylation and Reverse Hydrolysis

The enzymatic synthesis of thioglycosides can be achieved through two main pathways: reverse hydrolysis and transglycosylation. researchgate.netresearchgate.net

Reverse Hydrolysis: In this approach, a glycosidase catalyzes the direct condensation of a monosaccharide (glucose) with a thiol (1-hexanethiol). The reaction is the reverse of the enzyme's natural hydrolytic function and is typically performed in systems with low water activity to shift the equilibrium towards synthesis. researchgate.netresearchgate.net

Transglycosylation: Here, the enzyme transfers a glycosyl moiety from an activated donor substrate (like cellobiose (B7769950) or p-nitrophenyl-β-D-glucopyranoside) to an acceptor molecule (1-hexanethiol). nih.govcazypedia.org

While natural β-glucosidases can be used, their efficiency for thioglycoside synthesis is often limited due to their predominant hydrolytic activity. nih.govnih.gov To overcome this, glycosidases have been engineered into specialized "thioglycoligases." This is achieved by mutating the enzyme's catalytic acid/base residue. This modification disables the enzyme's ability to use water as an acceptor, thereby favoring the reaction with a more nucleophilic thiol acceptor and significantly improving the yield of the thioglycoside product. researchgate.net Another strategy involves creating "glycosynthases," where the catalytic nucleophile is mutated, and an activated glycosyl fluoride donor is used to form the glycosidic bond with an acceptor. rsc.org

Reaction Condition Optimization for Enzymatic Efficiency

The efficiency of enzymatic synthesis is highly dependent on reaction conditions. mdpi.com Key parameters that require optimization include pH, temperature, substrate concentration, and the use of co-solvents.

pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability. For example, a thermophilic β-glucosidase used for preparing oligosaccharides showed optimal activity at 90°C, a temperature that also helps increase substrate solubility. mdpi.com

Substrate Concentration: High concentrations of the acceptor (1-hexanethiol) and donor substrate are generally needed to favor the synthetic reaction over hydrolysis. However, very high concentrations of the sugar substrate can sometimes lead to substrate inhibition in certain enzymes. mdpi.com

The optimization of these factors is often performed using statistical methods like response surface methodology (RSM) to efficiently identify the ideal conditions for maximizing the yield of Hexyl β-D-thioglucopyranoside. mdpi.comcftri.res.in

| Parameter | Effect on Enzymatic Synthesis | Example of Optimization |

| Temperature | Affects enzyme activity, stability, and substrate solubility. | A thermophilic β-glucosidase showed optimal synthesis at 80-90°C. mdpi.com |

| pH | Influences the ionization state of enzyme catalytic residues and substrates. | Optimal pH is specific to each enzyme and must be determined experimentally. mdpi.com |

| Substrate Ratio | A high acceptor-to-donor ratio can favor transglycosylation over hydrolysis. | Optimization studies determine the ideal molar ratio of 1-hexanethiol to the glycosyl donor. |

| Co-solvent | Increases the solubility of hydrophobic acceptors like 1-hexanethiol. | Using 30% bis(2-methoxyethyl) ether increased monoglucoside concentration in a similar reaction. mdpi.com |

| Water Activity (a_w) | Low water activity shifts the equilibrium toward synthesis in reverse hydrolysis. | Reactions are often run in non-aqueous systems or with minimal water. researchgate.net |

Design and Synthesis of Advanced Hexyl β-D-Thioglucopyranoside Derivatives

The development of advanced derivatives of hexyl β-D-thioglucopyranoside is primarily driven by the need to enhance its performance in various applications and to enable its use in bioconjugation and labeling studies. These modifications typically involve alterations to the hydrophobic hexyl chain or the introduction of reactive functional groups.

The introduction of branching into the hexyl alkyl chain of hexyl β-D-thioglucopyranoside can significantly alter its physicochemical properties, often leading to enhanced performance, particularly in surfactant-related applications. A common strategy to create a branched-chain analog is to use a branched thiol precursor, such as 2-ethyl-1-hexanethiol, in the synthesis.

The synthesis of a branched-chain hexyl thioglucopyranoside, such as 2-ethylhexyl β-D-thioglucopyranoside, can be conceptualized based on established methods for alkyl thioglycoside synthesis. A typical synthetic route would involve the reaction of a protected glucose derivative, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, with the desired branched thiol.

A plausible synthetic approach is the reaction of acetobromoglucose with 2-ethyl-1-hexanethiol. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to facilitate the formation of the thioglycosidic bond. The initial product is the peracetylated thioglycoside, which is then deacetylated using a base like sodium methoxide in methanol to yield the final 2-ethylhexyl β-D-thioglucopyranoside.

The rationale behind introducing branching is to disrupt the packing of the surfactant molecules at interfaces and in micelles. This can lead to a lower Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration), increased solubility in water, and altered surface tension reduction capabilities.

Table 1: Comparison of Linear vs. Branched Hexyl Thioglucopyranoside Properties (Hypothetical Data)

| Property | n-Hexyl β-D-thioglucopyranoside | 2-Ethylhexyl β-D-thioglucopyranoside |

| Alkyl Chain Structure | Linear | Branched |

| Critical Micelle Concentration (CMC) | Potentially higher | Potentially lower |

| Surface Tension at CMC | Standard reduction | Potentially greater reduction |

| Krafft Point | Higher | Lower |

| Aqueous Solubility | Good | Potentially enhanced |

To enable the use of hexyl β-D-thioglucopyranoside in bioconjugation and labeling, a reactive functional group is typically introduced at the terminus of the hexyl chain. This allows for the covalent attachment of the thioglucoside to biomolecules, surfaces, or reporter molecules. Common functional groups for this purpose include amines, carboxylic acids, and azides for "click chemistry."

The synthesis of these functionalized analogs generally involves starting with a bifunctional hexyl derivative. For example, to synthesize an amino-functionalized analog, one could start with 6-bromohexan-1-ol. The hydroxyl group can be protected, for instance, as a tetrahydropyranyl (THP) ether. The bromide is then converted to a thiol, which can be reacted with a protected glucose derivative as described previously. Finally, deprotection of the hydroxyl group, conversion to an azide (B81097), and subsequent reduction would yield the terminal amine.

A more direct approach for creating a terminal functional group is to use a ω-functionalized hexanethiol in the initial glycosylation step. For instance, 6-mercaptohexanoic acid could be used to introduce a terminal carboxylic acid group.

Click Chemistry Analogs:

A particularly versatile functional group for bioconjugation is the azide group, which can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-containing partner.

The synthesis of an azido-functionalized hexyl β-D-thioglucopyranoside could begin with 6-bromohexan-1-ol. The hydroxyl group is converted to an azide, for example, by reaction with sodium azide. The bromide is then converted to a thiol, which is subsequently reacted with an activated glucose derivative.

Table 2: Examples of Functionalized Hexyl β-D-Thioglucopyranoside Analogs and Their Applications

| Functional Group | Synthetic Precursor Example | Potential Application |

| Amine (-NH2) | 6-Amino-1-hexanethiol | Conjugation to carboxyl-containing biomolecules or surfaces. |

| Carboxylic Acid (-COOH) | 6-Mercaptohexanoic acid | Conjugation to amine-containing biomolecules or surfaces. |

| Azide (-N3) | 6-Azido-1-hexanethiol | "Click chemistry" ligation to alkyne-modified molecules or surfaces. |

These synthetic strategies allow for the creation of a diverse range of hexyl β-D-thioglucopyranoside derivatives with tailored properties for specific advanced applications in materials science and biotechnology.

Supramolecular Self Assembly and Solution Phase Behavior

Phase Behavior in Binary and Ternary Aqueous Systems

Interactions with Co-solvents and Cosurfactants

The self-assembly of Hexyl beta-D-thioglucopyranoside into micelles is highly sensitive to the composition of the aqueous medium. The introduction of co-solvents, such as short-chain alcohols or glycols, can significantly alter the bulk solvent properties, thereby influencing the thermodynamics of micellization.

Co-solvents primarily exert their influence by modifying the polarity and hydrogen-bonding network of water. This alteration can impact both the hydrophobic effect, which drives the aggregation of the hexyl chains, and the hydration of the hydrophilic glucose headgroups. For instance, the addition of a co-solvent like ethylene (B1197577) glycol to aqueous solutions of alkyl-thioglucosides has been shown to affect the critical micelle concentration (CMC) and the aggregation number of the resulting micelles.

Generally, co-solvents that are more polar than water tend to decrease the hydrophobic effect, leading to an increase in the CMC. Conversely, less polar co-solvents can sometimes favor aggregation by reducing the solvation of the hydrophilic headgroups. The specific effect depends on the nature of the co-solvent and its concentration. While detailed studies exclusively on Hexyl beta-D-thioglucopyranoside are not widely available, research on the closely related analogue, n-Octyl-β-D-thioglucopyranoside, shows that increasing concentrations of ethylene glycol lead to a progressive increase in the CMC, indicating that micelle formation becomes less favorable.

The interaction with cosurfactants involves the incorporation of a second surfactant species into the Hexyl beta-D-thioglucopyranoside micelles, forming mixed micelles. The geometry, charge, and relative concentrations of the two surfactants dictate the properties of these mixed systems. The inclusion of an ionic cosurfactant, for example, would impart an electrostatic character to the otherwise neutral micellar surface, altering inter-micellar interactions and the solubilization capacity for charged molecules.

Table 1: Expected Effects of Co-solvents on Micellar Properties of Hexyl beta-D-thioglucopyranoside

| Co-solvent Type | Effect on Solvent Polarity | Expected Impact on CMC | Rationale |

|---|---|---|---|

| Short-chain alcohols (e.g., Ethanol) | Decreases overall polarity | Increase | Reduces the hydrophobic effect, making the transfer of the alkyl tail from the solvent to the micelle core less energetically favorable. |

| Glycols (e.g., Ethylene Glycol) | Increases viscosity, disrupts water structure | Increase | Disrupts the hydrogen-bonding network of water, which can weaken the hydrophobic interactions driving self-assembly. |

| Urea | Denaturant, disrupts water structure | Significant Increase | Effectively breaks down the structure of water, diminishing the hydrophobic effect and disfavouring micelle formation. |

Spectroscopic Characterization of Micellar Microenvironments

Spectroscopic techniques are invaluable for probing the internal structure and dynamics of micelles without causing significant perturbation.

Fluorescence Probe Studies of Micelle Core and Corona

Fluorescence spectroscopy, using carefully selected probe molecules, provides detailed information about the microenvironment within different regions of the micelle. The choice of probe determines which region is being investigated.

To study the hydrophobic micelle core, a nonpolar fluorescent probe like Pyrene (B120774) is often employed. Pyrene has a unique sensitivity to the polarity of its local environment, which is reflected in the fine structure of its emission spectrum. The ratio of the intensity of the first vibrational peak (I₁) to the third (I₃) is used to assess the micropolarity. In a highly polar aqueous environment, the I₁/I₃ ratio is high (~1.8-1.9), whereas in a nonpolar, hydrocarbon-like environment, such as the core of a micelle, this ratio drops significantly (~1.0-1.2). nih.gov This allows for precise characterization of the core's hydrophobicity and can be used to determine the CMC, as the I₁/I₃ ratio shows a sharp decrease when pyrene molecules partition into the newly formed micelles.

To investigate the more polar micelle-water interface, or corona, probes such as 1-Anilino-8-naphthalenesulfonate (ANS) are used. nih.gov ANS exhibits low fluorescence in polar solvents like water but becomes highly fluorescent in nonpolar environments or when its rotational freedom is restricted. nih.gov Upon the formation of micelles, ANS molecules tend to locate at the interface, with the sulfonate group anchored in the aqueous phase and the anilinonaphthalene group penetrating into the palisade layer. The resulting increase in fluorescence intensity and a blue shift in the emission maximum can be monitored to study the properties of this interfacial region.

Table 2: Illustrative Fluorescence Data for Pyrene in Different Environments

| Environment | Typical I₁/I₃ Ratio | Interpretation |

|---|---|---|

| Water | ~1.85 | Highly polar environment. |

| Hexane | ~0.60 | Highly nonpolar (hydrocarbon) environment. |

| Hexyl beta-D-thioglucopyranoside Micelle Core | ~1.15 (Estimated) | Nonpolar, hydrocarbon-like environment, confirming sequestration from water. |

Dynamic Light Scattering for Aggregation State Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for analyzing micellar and aggregate populations. sygnaturediscovery.commdpi.com The technique measures the time-dependent fluctuations in the intensity of laser light scattered by the particles, which are undergoing Brownian motion. nih.gov

From these fluctuations, the translational diffusion coefficient of the particles is calculated, which is then used to determine the hydrodynamic radius (Rₕ) via the Stokes-Einstein equation. The hydrodynamic radius represents the effective size of the particle in solution, including any associated hydration layer.

DLS provides two key parameters for analyzing the aggregation state:

Mean Hydrodynamic Radius (Rₕ): This gives the average size of the micelles. For a given surfactant, a consistent Rₕ above the CMC indicates the presence of stable micelles.

Polydispersity Index (PDI): This is a measure of the width of the size distribution. A low PDI value (typically < 0.2) indicates a monodisperse population of particles of uniform size, characteristic of a well-defined micellar system. diva-portal.org A high PDI suggests a polydisperse sample, which may contain a range of micelle sizes or the presence of larger aggregates.

In the context of Hexyl beta-D-thioglucopyranoside, DLS can be used to confirm the formation of micelles above the CMC and to monitor their stability. The appearance of a second population with a much larger Rₕ would be clear evidence of aggregation or fusion of micelles.

Table 3: Representative Dynamic Light Scattering Data for Micellar Solutions

| Sample Description | Mean Hydrodynamic Radius (Rₕ) (nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| Ideal Micellar Solution | 2 - 5 | < 0.15 | A uniform population of small, well-defined micelles. |

| Solution with Aggregates | > 100 | > 0.5 | Presence of large, polydisperse aggregates, indicating instability. |

| Bimodal Solution | Peak 1: 3 nm Peak 2: 150 nm | N/A (Bimodal fit) | Two distinct populations exist: stable micelles and larger aggregates. |

Mechanistic Basis of Interaction with Biological Membranes and Macromolecules

Elucidation of Membrane Protein Solubilization Mechanism

The solubilization of integral membrane proteins by detergents is a multistep process designed to transition a protein from a hydrophobic lipid environment to an aqueous solution without inducing denaturation.

The process of membrane solubilization by Hexyl β-D-thioglucopyranoside follows a well-established three-stage model. nih.gov Initially, at low concentrations, detergent monomers insert themselves into the lipid bilayer of the biological membrane. nih.gov This partitioning disrupts the structural order of the membrane. nih.gov

As the concentration of the detergent increases and reaches its critical micelle concentration (CMC), the lipid bilayer becomes saturated with these monomers. nih.gov This saturation leads to the disintegration of the membrane structure. The final stage involves the formation of "mixed micelles," which are dynamic assemblies containing the integral membrane protein, lipids from the original membrane, and detergent molecules. nih.gov In these mixed micelles, the hydrophobic regions of the protein and lipids are shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules, while the hydrophilic glucose head groups of the detergent face the aqueous environment. nih.gov

Integral membrane proteins are held within the lipid bilayer by hydrophobic interactions between their transmembrane domains—which are rich in hydrophobic amino acids—and the acyl chains of the membrane lipids. nih.gov The primary role of Hexyl β-D-thioglucopyranoside during solubilization is to mimic and replace this native lipid environment.

The hydrophobic hexyl tail of the detergent interacts non-covalently with the hydrophobic surfaces of the protein's transmembrane segments. This action effectively creates a detergent shield around these domains, preventing them from aggregating in the aqueous buffer. nih.gov This process dissociates protein-lipid and protein-protein interactions, allowing for the isolation and purification of the target protein within a stable detergent-protein complex.

Preservation of Native Protein Conformation and Functional Activity

A key advantage of non-ionic thioglycosides like Hexyl β-D-thioglucopyranoside is their gentle nature, which often allows for the preservation of the protein's native three-dimensional structure and biological function. Its uncharged, hydrophilic glucose headgroup is less denaturing than the charged headgroups of ionic detergents.

Studies on close homologs, such as n-octyl-β-D-thioglucopyranoside (OTG), have demonstrated their effectiveness in solubilizing and reconstituting membrane proteins into liposomes while retaining their activity. wikipedia.org The thioether linkage in thioglucosides is resistant to degradation by β-glucosidase enzymes, which can be a significant advantage over their O-glycoside counterparts, lending greater stability during prolonged purification procedures. wikipedia.org This stability, combined with the mild nature of the detergent, is crucial for functional and structural studies that require the protein to be in its active state.

Influence on Lipid Bilayer Integrity and Fluidity

This increase in fluidity is coupled with a loss of membrane integrity. nih.gov The presence of detergent monomers can create transient pores or defects in the bilayer, leading to increased permeability. nih.govnih.gov As monomer concentration builds, these disruptions become more significant, ultimately leading to the complete breakdown of the bilayer structure into mixed micelles. nih.gov

Comparative Mechanistic Insights with Other Detergent Classes

The efficacy of a detergent is highly dependent on its specific molecular structure, including its head group and the length of its hydrophobic tail.

Hexyl β-D-thioglucopyranoside belongs to the broader family of alkyl glycoside detergents, but key structural differences distinguish its behavior from other members like n-octyl-β-D-glucopyranoside (OG) and n-dodecyl-β-D-maltoside (DDM).

Comparison with Alkyl Glucosides: Compared to its oxygen-linked analog, Hexyl β-D-glucopyranoside, the thioether bond in Hexyl β-D-thioglucopyranoside offers superior chemical stability, particularly against enzymatic cleavage by β-glucosidases. wikipedia.org When compared to longer-chain alkyl glucosides like OG, the shorter hexyl chain of Hexyl β-D-thioglucopyranoside results in a higher CMC. While OG is a popular detergent, it can be harsher on sensitive proteins. researchgate.net The choice between hexyl, heptyl, or octyl chains allows for fine-tuning of the solubilization conditions based on the specific protein and experimental requirements. wikipedia.org

Comparison with Alkyl Maltosides: Alkyl maltosides, such as DDM, possess a larger headgroup composed of two glucose units. researchgate.net This larger headgroup generally makes maltosides milder and more effective at stabilizing membrane proteins than their glucoside counterparts. researchgate.net DDM has a very low CMC, meaning less detergent is needed in purification buffers, which can be advantageous for downstream applications. researchgate.net However, the larger micelle size of DDM may not be suitable for all structural biology techniques. The smaller micelle size of Hexyl β-D-thioglucopyranoside can be beneficial in certain contexts, such as NMR spectroscopy or crystallization.

| Detergent | Chemical Class | Typical Alkyl Chain | Headgroup | Key Distinguishing Feature |

|---|---|---|---|---|

| Hexyl β-D-thioglucopyranoside | Alkyl Thioglucoside | C6 | Glucose (thio-linked) | Thioether bond provides high stability against β-glucosidases. wikipedia.org |

| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | C8 | Glucose | Commonly used but can be harsher on sensitive proteins than maltosides. researchgate.net |

| n-Dodecyl-β-D-maltoside (DDM) | Alkyl Maltoside | C12 | Maltose | Very gentle with a low CMC; forms larger micelles. researchgate.net |

Contrasts with Ionic, Zwitterionic, and Hybrid Detergents

The utility of any detergent in membrane biochemistry is defined by its ability to disrupt the lipid bilayer and solubilize membrane proteins while preserving their native structure and function. Hexyl beta-D-thioglucopyranoside, as a non-ionic detergent, exhibits interaction mechanisms that stand in stark contrast to those of ionic, zwitterionic, and hybrid detergents. These differences are rooted in the chemical nature of their hydrophilic head groups.

Ionic detergents , such as sodium dodecyl sulfate (B86663) (SDS), possess a head group with a net negative or positive charge. agscientific.comsancolo.com This charge allows for strong electrostatic interactions with proteins, often leading to denaturation by altering the protein's intrinsic charge and disrupting its tertiary and quaternary structures. sancolo.com While highly effective at solubilizing almost any protein, this aggressive mechanism is generally unsuitable for studies requiring functionally active proteins. arxiv.org The electrostatic repulsive effect conferred by the ionic head groups contributes to their potent solubilizing power but also to their denaturing effect. arxiv.org

Non-ionic detergents , including hexyl beta-D-thioglucopyranoside, have uncharged, polar head groups. agscientific.com In this specific case, the head group is a thioglucose moiety. Lacking a net charge, these detergents are considered less harsh and are limited in their ability to break protein-protein interactions. sancolo.com Their mechanism of action primarily involves disrupting the weaker lipid-lipid and lipid-protein interactions that stabilize the membrane, effectively isolating membrane proteins in a lipid-like micellar environment without significantly altering their native conformation. sancolo.comontosight.ai This "gentle" solubilization is crucial for the purification and structural analysis of functional membrane proteins. ontosight.ai Sugar-based detergents, like hexyl beta-D-thioglucopyranoside, are noted for their efficiency in solubilization, though they can be more expensive than other non-ionic types. arxiv.org

Zwitterionic detergents , such as the sulfobetaines (e.g., ASB-14) and phosphocholines, represent an intermediate class. researchgate.netnih.gov Their head groups contain both positive and negative charges, resulting in a net neutral charge. agscientific.com However, they behave as a hybrid, exhibiting stronger solubilizing potential than non-ionic detergents and a less pronounced denaturing effect than ionic detergents. researchgate.net They are more effective at breaking protein-protein bonds than non-ionic detergents but are generally less harsh than ionic ones, often preserving the native state of individual proteins. sancolo.com This makes them a useful alternative when non-ionic detergents are not strong enough to achieve solubilization. arxiv.orgnih.gov

The choice between these detergent classes is therefore a critical experimental parameter, dictated by the specific requirements of the study. For applications demanding the preservation of protein integrity and biological activity, the mild, non-denaturing mechanism of non-ionic detergents like hexyl beta-D-thioglucopyranoside is often preferred.

| Detergent Class | Head Group Characteristic | Primary Interaction Mechanism | Effect on Protein Structure | Example |

| Non-Ionic | Uncharged, polar | Disrupts lipid-lipid and lipid-protein interactions | Generally non-denaturing, preserves native structure | Hexyl beta-D-thioglucopyranoside |

| Ionic (Anionic) | Net negative charge | Binds to proteins, altering charge and structure via electrostatic interactions | Strongly denaturing | Sodium Dodecyl Sulfate (SDS) |

| Zwitterionic | Contains positive and negative charges (net neutral) | Breaks protein-protein interactions more effectively than non-ionics | Intermediate; less harsh than ionic detergents | ASB-14 (Amidosulfobetaine-14) |

Interactions with Non-Detergent Amphiphiles

The interaction of hexyl beta-D-thioglucopyranoside with non-detergent amphiphiles, particularly the lipids and sterols that constitute biological membranes, is fundamental to its function. While detailed thermodynamic studies specifically on the hexyl derivative are limited, extensive research on its close analog, n-octyl-beta-D-thioglucopyranoside (OTG), provides significant insights into these interactions. nih.gov

The primary interaction is the partitioning of detergent monomers from the aqueous solution into the lipid bilayer. This process is governed by the hydrophobic effect, where the hexyl tail of the detergent seeks to escape the aqueous environment by inserting itself into the hydrophobic core of the membrane. The hydrophilic thioglucose head group remains at the lipid-water interface.

Thermodynamic studies using high-sensitivity titration calorimetry on the related compound OTG interacting with unilamellar vesicles of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have revealed a complex interaction. nih.gov Key findings indicate that the partitioning of the detergent into the membrane is not a simple, single-state process. The enthalpy of this partitioning is dependent on the concentration of the detergent already present in the membrane. nih.gov At low concentrations, the transfer of OTG into the membrane is exothermic, but it becomes endothermic as more surfactant is incorporated. nih.gov

These findings illustrate that the interaction of thioglucoside detergents with membrane lipids is a nuanced process. The detergent does not simply dissolve the membrane; rather, it integrates into the bilayer, and its behavior is modulated by the existing lipid composition, including the presence of other non-detergent amphiphiles like cholesterol. This integration precedes the eventual solubilization of the membrane into mixed micelles at higher detergent concentrations.

| Parameter | Value / Observation for n-octyl-beta-D-thioglucopyranoside (OTG) | Condition |

| Partition Constant (K) | 240 M⁻¹ | POPC vesicles |

| Partition Enthalpy (ΔHD) | Linearly dependent on the mole fraction of detergent in the membrane | POPC vesicles at 28°C |

| Effect of Cholesterol on K | Practically independent | Up to 50 mol% cholesterol |

| Effect of Cholesterol on ΔHD | Increases by ~1 kcal/mol | At 50 mol% cholesterol |

Applications in Advanced Biochemical and Biophysical Research Methodologies

Isolation, Purification, and Reconstitution of Membrane Proteins

The journey from a protein embedded in a cell membrane to a purified, functional sample ready for analysis involves several critical steps where the choice of detergent is paramount. Hexyl beta-D-thioglucopyranoside, with its characteristic high critical micelle concentration (CMC), offers specific advantages in these processes. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. Detergents with a high CMC, like the related compound Hexyl β-D-glucopyranoside (CMC of 250 mM), are generally easier to remove from protein-detergent complexes, a feature that is highly desirable in reconstitution and crystallization experiments. sigmaaldrich.com

| Property | Value (for related Hexyl β-D-glucopyranoside) | Significance |

| Critical Micelle Concentration (CMC) | 250 mM | High CMC facilitates easier removal of the detergent during purification and reconstitution steps. |

| Class | Non-ionic | Reduces the likelihood of denaturing the protein or interfering with charge-based interactions during purification. |

| Structure | Short (C6) alkyl chain | Forms smaller micelles, which can be advantageous for certain structural biology techniques. |

Table 1: Physicochemical Properties and Their Significance. The table lists key properties of the closely related detergent Hexyl β-D-glucopyranoside, which inform the utility of Hexyl beta-D-thioglucopyranoside. The high CMC is a defining feature of short-chain detergents. sigmaaldrich.com

G-Protein Coupled Receptors (GPCRs) represent the largest family of membrane receptors and are major drug targets. nih.gov However, they are notoriously unstable once removed from their native lipid environment. The process of solubilization must extract the GPCR from the membrane without irreversibly denaturing it. researchgate.net The choice of detergent is critical, and often a screening process is employed to find the mildest detergent that can effectively solubilize the target protein while maintaining its structural integrity and function. nih.govresearchgate.net

Short-chain detergents like Hexyl beta-D-thioglucopyranoside can be effective for the solubilization of robust membrane proteins. However, for more delicate proteins like many GPCRs, they may be considered harsher than their longer-chain counterparts (e.g., dodecyl maltoside). Their utility can be optimized by using them in combination with stabilizing additives like cholesterol analogues or by performing solubilization at low temperatures to mitigate their denaturing potential. The primary advantage of using a high-CMC detergent here is the potential for cleaner purification and more efficient reconstitution for downstream functional assays. nih.gov

Once solubilized, the target protein must be purified from other cellular components. This is typically achieved through a combination of chromatographic techniques.

Affinity Chromatography: This technique separates proteins based on a specific binding interaction. nih.gov A common strategy involves engineering a polyhistidine-tag onto the target protein, which then binds to a resin containing immobilized metal ions (e.g., Ni-NTA). nih.govsigmaaldrich.com The non-ionic nature of Hexyl beta-D-thioglucopyranoside is advantageous here as it does not interfere with the charge-based interaction between the tag and the resin. Throughout the process, the detergent must be present in the buffers at a concentration above its CMC to keep the membrane protein soluble. sigmaaldrich.com

To study the function of a membrane protein in a more native-like context, it is often reconstituted into artificial lipid bilayers called liposomes, forming proteoliposomes. nih.govaston.ac.uk This process typically involves mixing the purified protein-detergent complex with lipids that have been solubilized by the same or a different detergent. The detergent is then slowly removed, prompting the lipids to form a bilayer that incorporates the protein.

The high CMC of Hexyl beta-D-thioglucopyranoside is a significant asset for reconstitution. Methods for detergent removal, such as dialysis or the addition of adsorbent polystyrene beads (e.g., Bio-Beads), are much more efficient for detergents with high monomer concentrations. nih.govnih.gov This rapid and complete removal facilitates the spontaneous formation of well-defined proteoliposomes, which is crucial for functional assays such as transport or signaling studies.

Contributions to Structural Biology

Determining the three-dimensional atomic structure of a protein provides invaluable insight into its mechanism of action. Hexyl beta-D-thioglucopyranoside's properties make it a useful tool in the two primary methods for high-resolution membrane protein structure determination: X-ray crystallography and cryo-electron microscopy.

X-ray crystallography requires the growth of well-ordered, three-dimensional protein crystals. nih.govresearchgate.net For membrane proteins, this is a major bottleneck, as the detergent micelle surrounding the protein can interfere with the formation of the necessary crystal lattice contacts. units.it Detergents that form large, bulky micelles can sterically hinder the protein-protein interactions required for crystallization.

Short-chain detergents like Hexyl beta-D-thioglucopyranoside form smaller micelles. This minimal detergent belt around the protein's hydrophobic domain exposes more of the hydrophilic surface area, increasing the potential for forming crystal contacts. Furthermore, the ease of detergent removal due to the high CMC can be exploited in crystallization techniques. The ability to precisely control detergent concentration is key, and the rapid removal of excess micelles can be a critical factor in inducing crystallization. The related detergent, n-octyl-beta-D-thioglucopyranoside, has been shown to be effective in producing large, coherent two-dimensional crystals, a related technique that underscores the utility of this class of detergents in forming ordered arrays. nih.gov

Cryo-EM has revolutionized structural biology, allowing for the determination of protein structures in a near-native, hydrated state. nih.gov The technique involves flash-freezing a thin layer of purified protein solution on a grid, creating a layer of vitreous (non-crystalline) ice. nih.govthermofisher.com The quality of this ice and the distribution of protein particles within it are critical for achieving high-resolution reconstructions.

In cryo-EM sample preparation, detergents are often added to the sample buffer just before freezing. They can help to prevent the protein particles from interacting with the air-water interface, which can cause denaturation or preferential orientation. thermofisher.comnih.gov Detergents with a high CMC and small micelle size, such as Hexyl beta-D-thioglucopyranoside, can be advantageous. A smaller micelle reduces the amount of "noise" surrounding the protein particle in the resulting images, which can simplify image processing and alignment. The addition of low concentrations of a mild, non-ionic detergent can improve particle distribution and minimize aggregation, leading to higher-quality data for 3D reconstruction. thermofisher.com

Role in Protein Stability and Aggregation Prevention

Stabilization of Soluble Proteins and Therapeutic Antibodies

The stability of proteins, particularly therapeutic antibodies, is a major concern in their development and formulation. Aggregation can lead to a loss of efficacy and potentially induce an immunogenic response. google.comresearchgate.net Non-ionic surfactants like Hexyl beta-D-thioglucopyranoside are employed as excipients to mitigate these issues. google.com They function by preventing the formation of protein aggregates. The mechanism involves the amphipathic nature of the detergent; the hydrophobic tail interacts with exposed hydrophobic patches on the protein surface that might otherwise lead to self-association and aggregation. youtube.com The hydrophilic headgroup ensures the entire complex remains soluble in the aqueous formulation. youtube.com This stabilization is critical for maintaining the biological activity and shelf-life of protein-based therapeutics. researchgate.net The use of alkylglycosides has been shown to be effective in stabilizing monoclonal antibodies and other therapeutic proteins against physical stresses such as agitation and temperature fluctuations. google.comresearchgate.net

Facilitation of In Vitro Protein Refolding and Renaturation

The production of recombinant proteins in bacterial expression systems often results in their accumulation as insoluble aggregates known as inclusion bodies. nih.gov Recovering the biologically active protein requires a process of denaturation followed by refolding. Hexyl beta-D-thioglucopyranoside can be a key component in the refolding buffer. Its primary role is to prevent protein aggregation, which is a common side reaction during the refolding process. nih.govresearchgate.net

The process often utilizes an "artificial chaperone" system. nih.gov Initially, a strong denaturant solubilizes the aggregated protein from the inclusion bodies. The denatured protein is then diluted into a solution containing a non-ionic detergent like Hexyl beta-D-thioglucopyranoside. The detergent forms complexes with the refolding protein intermediates, effectively sequestering exposed hydrophobic surfaces and preventing them from aggregating with one another. nih.gov This allows the polypeptide chain to correctly fold into its native, functional conformation. Subsequently, the detergent can be removed, for instance by dialysis or with cyclodextrins, to yield the active protein. nih.govnih.gov

Methodological Advancements in Protein Quantification and Analysis

Compatibility and Adaptation with Spectrophotometric Protein Assays (e.g., Bradford, Lowry)

Accurate protein quantification is fundamental in biochemical research. However, many common reagents, including detergents, can interfere with standard colorimetric protein assays. Non-ionic detergents like Hexyl beta-D-thioglucopyranoside generally exhibit better compatibility with these assays compared to their ionic counterparts.

The Bradford assay , which relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, is known to be affected by detergents. wikipedia.org However, studies have shown that alkyl glucosides, close structural relatives of alkyl thioglucosides, are compatible with the Bradford assay at certain concentrations. For instance, hexyl-beta-D-glucopyranoside at concentrations up to 0.5% shows minimal interference, allowing for the accurate quantification of both soluble and membrane-bound proteins. researchgate.net

The Lowry assay , another common method, involves a two-step reaction. fishersci.de While generally more tolerant to a wider range of substances than the Bradford assay, it can still be affected by certain detergents. The compatibility of Hexyl beta-D-thioglucopyranoside must be empirically determined, and it is crucial to include the detergent in the standard curve samples to correct for any potential interference.

The table below summarizes the general compatibility of non-ionic detergents with these common protein assays.

| Assay | Principle | General Compatibility with Non-Ionic Detergents |

| Bradford | Dye-binding (Coomassie Blue) | Compatible at low concentrations; high concentrations can cause interference. researchgate.netresearchgate.net |

| Lowry | Copper chelation and Folin-Ciocalteu reagent reduction | Generally more tolerant than Bradford, but some interference is possible. fishersci.de |

| BCA | Copper reduction and chelation with bicinchoninic acid | Generally compatible with non-ionic detergents up to certain concentrations. researchgate.netfishersci.de |

Application in Electrophoretic and Immunoblotting Procedures

In standard SDS-polyacrylamide gel electrophoresis (SDS-PAGE) , the primary detergent used is the anionic sodium dodecyl sulfate (B86663) (SDS). wikipedia.org SDS has two main functions: it denatures the proteins and coats them with a uniform negative charge, allowing for separation based primarily on molecular weight. gbiosciences.com Non-ionic detergents like Hexyl beta-D-thioglucopyranoside are too mild to perform this denaturing function and are therefore not used as the primary detergent in standard denaturing SDS-PAGE. youtube.comgbiosciences.com

However, Hexyl beta-D-thioglucopyranoside can be valuable in related techniques. In native PAGE , where the goal is to separate proteins in their folded state, mild non-ionic detergents can be used to solubilize membrane proteins while preserving their native structure and interactions. wikipedia.org

In immunoblotting (Western blotting) , the compatibility of detergents is also important. While residual SDS from the electrophoresis step is common, high concentrations of non-ionic detergents in the sample buffer can sometimes interfere with the antibody-antigen interaction during the detection step. Therefore, their concentration is usually kept low or they are washed out before antibody incubation. A specialized technique known as "detergent blotting" has been developed where an intermediate polyacrylamide gel containing a non-ionic detergent is placed between the separating gel and the membrane. nih.gov This method can selectively trap amphiphilic membrane proteins, enhancing their detection, while allowing most soluble proteins to pass through. nih.gov

Development of Model Membrane Systems for Research

The creation of artificial lipid bilayers, known as model membrane systems, is a cornerstone of modern biochemical and biophysical research. These systems, which include lipid vesicles and nanodiscs, provide a controlled environment to study the structure and function of membrane proteins and their interactions with other molecules. The choice of detergent is critical in the formation of these model systems, as it must effectively solubilize the lipid and protein components without causing denaturation. Hexyl beta-D-thioglucopyranoside, a non-ionic detergent, has emerged as a valuable tool in this field due to its specific physicochemical properties that facilitate the gentle reconstitution of membrane components into these artificial bilayers.

Preparation of Controlled-Size Lipid Vesicles and Nanodiscs

The formation of both lipid vesicles (liposomes) and nanodiscs relies on the principle of self-assembly, guided by the removal of detergent from a solution containing lipids and, if desired, membrane proteins. Hexyl beta-D-thioglucopyranoside's role in this process is to transiently solubilize the lipids and proteins into mixed micelles.

Lipid Vesicles: The preparation of lipid vesicles typically involves dissolving the desired lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer containing a detergent like Hexyl beta-D-thioglucopyranoside. This process forms mixed micelles of lipid and detergent. Subsequent removal of the detergent, often through methods like dialysis or size-exclusion chromatography, leads to the spontaneous formation of unilamellar or multilamellar vesicles. The final size of the vesicles can be controlled by techniques such as extrusion through polycarbonate membranes with defined pore sizes or by sonication. While direct research on Hexyl beta-D-thioglucopyranoside for this specific application is not extensively published, its properties are analogous to other short-chain alkyl thioglucosides that are used for creating vesicles to study membrane transport and fusion.

Nanodiscs: Nanodiscs are discoidal patches of lipid bilayer encircled by a "belt" of amphipathic helical proteins, most commonly a derivative of apolipoprotein A-I known as membrane scaffold protein (MSP). nih.gov The process of nanodisc assembly begins with the solubilization of lipids and the target membrane protein with a detergent, such as Hexyl beta-D-thioglucopyranoside, to form mixed micelles. The membrane scaffold protein is then added to this mixture. As the detergent is slowly removed, the MSPs wrap around the lipid and protein components, forming a soluble, stable nanodisc. The diameter of the nanodisc is determined by the length of the MSP used. wikipedia.org The utility of detergents like Hexyl beta-D-thioglucopyranoside in this process is attributed to their ability to be efficiently removed, which is a critical step for the successful formation of homogenous nanodiscs. nih.gov

| Parameter | Lipid Vesicles | Nanodiscs |

| Primary Component(s) | Lipids, Aqueous Core | Lipids, Membrane Scaffold Protein |

| Formation Method | Detergent removal from lipid-detergent mixed micelles | Detergent removal from lipid-protein-detergent mixed micelles with MSP |

| Size Control | Extrusion, Sonication | Length of Membrane Scaffold Protein |

| Key Advantage | Encapsulation of soluble molecules | Stable, soluble, defined bilayer for single-molecule studies |

Use in Biosensors and Surface Plasmon Resonance (SPR) Studies

The ability to create stable, functional model membranes is crucial for the development of advanced biosensors, particularly those based on Surface Plasmon Resonance (SPR). SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the binding of another molecule (the analyte) from a solution is detected as a change in the refractive index at the sensor surface. uu.nl

Hexyl beta-D-thioglucopyranoside plays a pivotal role in preparing membrane protein samples for SPR analysis. For many studies involving membrane proteins, it is desirable to present the protein in a more native-like lipid environment rather than directly immobilizing it on the sensor chip. This is where nanodiscs and liposomes become invaluable.

Membrane proteins reconstituted into nanodiscs using detergents like Hexyl beta-D-thioglucopyranoside can be captured on the SPR sensor surface. This provides a platform where the protein is properly folded and accessible for interaction studies. The nanodisc itself provides a stable lipid environment that mimics the cell membrane. This approach has been successfully used to study a wide range of membrane protein interactions, including receptor-ligand binding and enzyme kinetics. nih.gov

Similarly, liposomes prepared with the aid of Hexyl beta-D-thioglucopyranoside can be tethered to the SPR sensor surface to create a supported lipid bilayer. This allows for the study of interactions that are dependent on the two-dimensional nature of the membrane, such as membrane-associated signaling complexes or the activity of peripheral membrane proteins.

The choice of detergent is critical for the success of these experiments, as residual detergent can interfere with the immobilization process or the binding interactions being measured. The favorable properties of Hexyl beta-D-thioglucopyranoside, such as its non-ionic character and defined critical micelle concentration, facilitate its removal and minimize its impact on the final assay.

| Research Finding | Methodology | Significance for SPR Studies |

| Characterization of Receptor-Ligand Binding | A membrane receptor is reconstituted into nanodiscs. The nanodiscs are captured on an SPR sensor chip, and the binding of a soluble ligand is measured. | Allows for the quantitative analysis of binding affinity and kinetics in a native-like membrane environment. |

| Analysis of Enzyme Activity | A membrane-bound enzyme is incorporated into tethered liposomes on an SPR sensor surface. The binding of a substrate or inhibitor is monitored. | Enables the real-time study of enzyme kinetics and the screening of potential drug candidates that target membrane enzymes. |

| Study of Protein-Membrane Interactions | A peripheral membrane protein is flowed over a supported lipid bilayer on an SPR sensor. The association and dissociation of the protein with the membrane are measured. | Provides insights into the mechanisms of protein recruitment to membranes and the role of specific lipid species in these interactions. |

Future Research Directions and Translational Perspectives

Rational Design Principles for Next-Generation Hexyl β-D-Thioglucopyranoside Analogs

The development of novel detergents with improved efficacy for membrane protein stabilization is a key area of future research. nih.gov The empirical, trial-and-error approach to detergent selection is gradually being replaced by rational design principles aimed at creating amphiphiles with tailored properties. nih.gov For analogs of Hexyl β-D-thioglucopyranoside, this involves the systematic modification of its molecular architecture to optimize performance for specific applications.

Key design principles include:

Hydrophile-Lipophile Balance (HLB): The HLB is a critical parameter that governs a detergent's behavior in aqueous solution. nih.govnih.gov Future design will focus on fine-tuning the HLB of thioglucoside analogs to achieve a balance that ensures effective membrane solubilization without compromising the structural integrity of the target protein. nih.gov Studies have provided qualitative HLB guidelines, suggesting that non-ionic detergents with HLB values between 11 and 14 are often suitable for extraction and purification, while values between 11 and 18 may be ideal for solubilization. researchgate.net

Alkyl Chain Architecture: The length, branching, and saturation of the hydrophobic tail significantly impact micelle properties and protein-detergent interactions. For next-generation analogs, research is exploring the introduction of multiple or branched alkyl chains to increase the alkyl chain density within the micelle's interior, which can enhance protein stability. nih.govnih.gov The flexibility of the detergent's core structure is also emerging as an important factor, with foldable linkers allowing the detergent to adopt conformations that better stabilize the protein. nih.gov

Head Group Modification: While the glucose head group is a common feature, modifications could yield detergents with novel properties. Exploring different sugar moieties or introducing charged groups could alter micelle size and surface properties, potentially offering advantages for specific membrane proteins or downstream applications like crystallography or cryo-electron microscopy (cryo-EM). nih.gov

The overarching goal of this rational design approach is to move beyond "one-size-fits-all" detergents and create a toolkit of specialized amphiphiles. nih.gov This will enable researchers to select or design a detergent with optimal properties for a given membrane protein, thereby increasing the success rate of structural and functional studies.

High-Throughput Screening Approaches for Optimal Detergent Selection

Identifying the ideal detergent that maintains the solubility, stability, and functionality of a membrane protein is a critical and often laborious step. researchgate.net High-throughput screening (HTS) methods are becoming indispensable for rapidly evaluating a large panel of detergents, including Hexyl β-D-thioglucopyranoside and its novel analogs, to find the optimal conditions for a specific protein target.

Several HTS assays are poised to accelerate this process:

Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay (TSA), DSF measures the thermal stability of a protein by monitoring changes in fluorescence as the protein unfolds with increasing temperature. nih.govwikipedia.orgcriver.com This technique can be adapted for HTS to rapidly screen a wide range of detergents and buffer conditions, identifying those that confer the highest thermal stability to the target membrane protein. researchgate.netnih.gov Dye-free versions of the assay, which monitor intrinsic tryptophan fluorescence, are particularly useful for membrane proteins as they avoid interference from dyes binding to hydrophobic regions. criver.com

Fluorescence-Detection Size-Exclusion Chromatography (FSEC): This method is used to assess the monodispersity and stability of a membrane protein fused to a fluorescent protein like GFP. nih.gov By analyzing the elution profile, one can quickly identify detergents that maintain the protein in a soluble, non-aggregated state. A simplified, high-throughput version, the GFP thermal shift (GFP-TS) assay, combines the benefits of FSEC with the speed of thermal shift assays. nih.gov

Ultracentrifugation Dispersity Sedimentation (UDS) Assay: This technique rapidly assesses the degree of protein aggregation by subjecting small volumes of purified protein in different detergents to ultracentrifugation. nih.gov The amount of soluble, non-aggregated protein remaining in the supernatant is then quantified, allowing for a quick comparison of detergent effectiveness in maintaining protein monodispersity. nih.gov

Microfluidic-Based Screening: Microfluidic technologies offer the ability to perform screening and optimization simultaneously using nanoliter volumes of protein solution, significantly reducing sample consumption. nih.govelsevierpure.com These platforms can be used to screen hundreds of conditions, including different detergents and concentrations, in a fraction of the time required by conventional methods. nih.govucl.ac.uk

| Screening Technique | Principle | Key Advantage | Throughput |

|---|---|---|---|

| Differential Scanning Fluorimetry (DSF/TSA) | Measures changes in protein thermal denaturation temperature via fluorescence. | Directly assesses protein stability. nih.gov | High |

| Fluorescence-Detection Size-Exclusion Chromatography (FSEC) | Assesses monodispersity of GFP-tagged proteins. nih.gov | Provides information on both stability and aggregation state. | Medium to High |

| Ultracentrifugation Dispersity Sedimentation (UDS) | Separates aggregated from soluble protein via centrifugation. nih.gov | Low sample consumption and rapid assessment of aggregation. nih.gov | High |

| Microfluidics | Miniaturized, parallel screening in nanoliter volumes. nih.gov | Extremely low sample consumption; simultaneous screening and optimization. nih.gov | Very High |

Integration with Emerging Single-Molecule and Super-Resolution Imaging Techniques

Single-molecule and super-resolution imaging techniques are revolutionizing cell biology by allowing researchers to visualize the structure and dynamics of individual molecules in unprecedented detail. Detergents like Hexyl β-D-thioglucopyranoside play a crucial, albeit indirect, role in these advancements by enabling the purification and reconstitution of membrane proteins for in vitro single-molecule studies. nih.gov

Future research will focus on integrating novel detergents with these cutting-edge imaging modalities:

Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has made it a premier technique for determining the structures of membrane proteins. nih.govnih.gov The properties of the detergent micelle surrounding the protein are critical for successful sample preparation and high-resolution imaging. escholarship.org There is a growing demand for detergents that form smaller, more homogeneous micelles, which can improve particle distribution in the vitrified ice and reduce background noise. nih.govmdpi.com Rationally designed analogs of Hexyl β-D-thioglucopyranoside could be tailored specifically for cryo-EM applications.

Single-Molecule Fluorescence: Techniques like single-molecule Förster Resonance Energy Transfer (smFRET) and Total Internal Reflection Fluorescence (TIRF) microscopy are used to study the conformational dynamics and interactions of individual membrane proteins. nih.govdaneshyari.com These experiments often require the protein to be reconstituted into a membrane-like environment. The choice of detergent for initial purification can impact the protein's ability to fold correctly and function within these reconstituted systems. Future work will involve screening detergents to find those that best preserve the native structure and dynamics of the protein for these sensitive single-molecule assays.

Label-Free Super-Resolution Imaging: Emerging techniques aim to visualize proteins and their environment without the need for fluorescent labels, which can sometimes perturb the system. cube-biotech.com While these methods are often applied in cellular contexts, the insights gained from in vitro structural studies of detergent-solubilized proteins are crucial for interpreting the complex data obtained from cellular imaging.

The development of detergent-free systems, such as styrene-maleic acid lipid particles (SMALPs), which can extract membrane proteins in their native lipid environment, is also a significant area of research that complements detergent-based approaches, particularly for single-molecule studies where preserving the native lipid interactions is paramount. mdpi.comcube-biotech.com

Computational Modeling and Simulation of Detergent-Membrane-Protein Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide an atomic-level view of the complex interactions between detergents, membrane proteins, and lipid bilayers. portlandpress.comnih.gov These simulations are becoming increasingly powerful and are essential for understanding how detergents like Hexyl β-D-thioglucopyranoside work and for guiding the rational design of new ones.

Future directions in this area include:

All-Atom and Coarse-Grained Simulations: All-atom MD simulations can provide highly detailed information about protein-detergent interactions, but they are computationally expensive. portlandpress.com Coarse-grained (CG) models, which group atoms into larger particles, allow for simulations on much longer timescales, enabling the study of processes like micelle formation and the self-assembly of protein-detergent complexes. nih.govaip.org The continued development and refinement of both all-atom and CG force fields will improve the accuracy and predictive power of these simulations.

Predicting Optimal Detergents: A major goal is to use computational methods to predict the best detergent for a given membrane protein without the need for extensive experimental screening. researchgate.net By simulating a protein with a virtual library of detergents, researchers could assess which amphiphiles are most likely to maintain the protein's native structure and stability. This would involve calculating parameters such as the stability of the protein-detergent complex and the dynamics of the protein within the micelle. nih.gov

Hybrid Experimental-Computational Approaches: Combining computational simulations with experimental data from techniques like small-angle X-ray scattering (SAXS) can provide a more complete picture of the structure of protein-detergent complexes. nih.govacs.org The experimental data can be used to validate and refine the computational models, leading to a synergistic approach for characterizing these dynamic systems.

| Simulation Technique | Level of Detail | Typical Timescale | Primary Application |

|---|---|---|---|

| All-Atom Molecular Dynamics (MD) | Atomic | Nanoseconds to Microseconds | Detailed analysis of specific protein-detergent interactions. portlandpress.com |

| Coarse-Grained Molecular Dynamics (CG-MD) | Groups of atoms | Microseconds to Milliseconds | Studying large-scale phenomena like micelle formation and self-assembly. nih.govsemanticscholar.org |

| Hybrid SAXS/MD | Varies | Varies | Refining structural models of protein-detergent complexes using experimental data. acs.org |

Exploration of Hexyl β-D-Thioglucopyranoside in Novel Biomimetic Systems

To study membrane proteins in an environment that more closely resembles the native cell membrane, researchers are increasingly turning to novel biomimetic systems. Detergents like Hexyl β-D-thioglucopyranoside are often a necessary intermediate for isolating the protein before its incorporation into these more native-like mimetics. nih.gov

Future research will explore the use of Hexyl β-D-thioglucopyranoside and its analogs in the development and application of advanced biomimetic platforms:

Nanodiscs: Nanodiscs are patches of lipid bilayer encircled by a "belt" of scaffold proteins (MSP nanodiscs) or polymers (e.g., SMALPs). escholarship.orgmdpi.com They provide a soluble, stable, and more native-like environment for membrane proteins. The formation of nanodiscs typically requires an initial detergent solubilization step to extract the protein from the membrane. mdpi.com Optimizing the detergent used in this initial step is crucial for the successful reconstitution of functional proteins into the nanodisc.

Liposomes and Vesicles: Reconstituting purified membrane proteins into liposomes (artificial lipid vesicles) is a well-established method for functional assays. The removal of the solubilizing detergent is a critical step in this process, and the properties of the detergent can influence the efficiency of reconstitution and the integrity of the resulting liposomes.

Droplet Interface Bilayers (DIBs): DIBs are formed by bringing two lipid-monolayer-coated aqueous droplets together in an oil phase, creating a planar lipid bilayer at their interface. nih.gov This platform is particularly well-suited for single-molecule electrical and fluorescence recordings. Purified membrane proteins, initially in a detergent solution, can be spontaneously incorporated into the DIB, allowing for detailed functional studies. nih.govdaneshyari.com

The "frame-guided assembly" (FGA) strategy is an emerging concept inspired by cellular structures, where scaffolds are used to guide the self-assembly of amphiphiles into customized geometries. nih.gov This approach could lead to the creation of highly controlled and functional biomimetic systems, with detergents playing a key role in the initial preparation of the membrane protein components. The continued development of these biomimetic systems, facilitated by effective detergents, will be essential for bridging the gap between in vitro studies and the complex environment of the living cell.

Q & A

Q. How is Hexyl beta-D-thioglucopyranoside employed in detecting β-glucosidase activity, and what methodological considerations are critical for assay design?

Hexyl beta-D-thioglucopyranoside is used as a synthetic substrate to measure β-glucosidase activity via the release of the thioglucose moiety. Critical methodological considerations include:

- Substrate concentration optimization : Use Michaelis-Menten kinetics to determine and values for specific enzyme isoforms .

- Detection method : Couple the assay with Ellman’s reagent (DTNB) to quantify free thiol groups spectrophotometrically at 412 nm .

- Control experiments : Include negative controls (e.g., heat-inactivated enzymes) to account for non-enzymatic hydrolysis .

Q. What analytical techniques are recommended for quantifying Hexyl beta-D-thioglucopyranoside purity in enzymatic studies?

Purity validation requires:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (210–254 nm) to resolve impurities .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (, MW 293.37 g/mol) and detect degradation products .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify glycosidic bond configuration and alkyl chain integrity .

Q. What are the standard protocols for preparing stock solutions of Hexyl beta-D-thioglucopyranoside to ensure stability in long-term enzymatic studies?

- Solvent selection : Dissolve in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis. Avoid aqueous buffers unless immediately used .

- Storage conditions : Aliquot and store at −20°C under inert gas (e.g., argon) to minimize oxidation .

- Concentration verification : Re-quantify via UV-Vis before critical experiments due to potential solvent evaporation .

Advanced Research Questions

Q. How can researchers address conflicting kinetic data when using Hexyl beta-D-thioglucopyranoside in comparative studies of β-glucosidase isoforms?

Discrepancies often arise from:

- Enzyme source variability : Isoforms from Aspergillus niger vs. human lysosomes may exhibit divergent values due to active-site structural differences .

- Assay pH optimization : Adjust pH (e.g., 4.5–6.5) to match physiological conditions of the target enzyme .

- Data normalization : Express activity as a percentage of the maximum velocity () to account for enzyme concentration variations .

Q. What are the structural advantages of Hexyl beta-D-thioglucopyranoside over alkyl glucosides with linear chains in membrane protein stabilization studies?

- Branched alkyl chain : The hexyl group’s branching (vs. linear chains like octyl or decyl glucosides) enhances micelle stability, improving membrane protein solubilization .

- Thioglycosidic bond : The sulfur atom increases resistance to enzymatic hydrolysis, extending detergent efficacy during protein purification .

- Critical micelle concentration (CMC) : Lower CMC (~0.5 mM) reduces detergent interference in downstream assays like crystallography .

Q. How does the thioglycosidic bond in Hexyl beta-D-thioglucopyranoside influence its resistance to enzymatic hydrolysis compared to O-glycosidic analogs?

- Mechanistic stability : The C–S bond in thioglycosides is less susceptible to acid/base-catalyzed hydrolysis than the C–O bond in O-glucosides, enabling prolonged substrate-enzyme interactions .

- Enzyme inhibition studies : Use thioglucosides to competitively inhibit β-glucosidases, as seen in glycosidase-related disease models (e.g., Gaucher’s disease) .

- Structural validation : X-ray crystallography confirms that the thioglycosidic bond alters enzyme-substrate binding kinetics without distorting the active site .

Methodological Notes

- Contradiction resolution : When conflicting data arise (e.g., variable values), cross-validate results using orthogonal assays like isothermal titration calorimetry (ITC) .

- Synthetic optimization : For custom derivatives, employ regioselective thioglycosylation followed by hexyl chain introduction via nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro